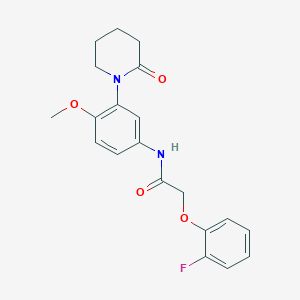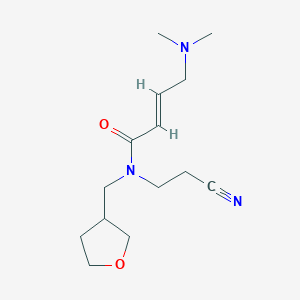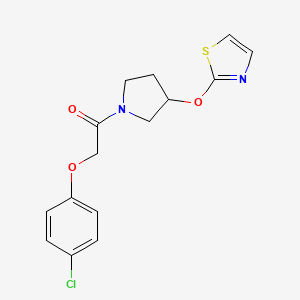![molecular formula C22H26N6O9S B2472381 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dioxalate CAS No. 1351647-74-9](/img/structure/B2472381.png)
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dioxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a benzimidazole group, a piperazine group, and a thiazole group. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of fields including pharmaceuticals and dyes . Piperazines are a broad class of chemical compounds which contain a core piperazine functional group. This group is a part of many pharmaceuticals and it is known for its anti-parasitic properties . Thiazoles are a class of organic compounds that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzimidazole, piperazine, and thiazole rings in separate steps, followed by their coupling . The exact methods would depend on the specific substituents present on each ring .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely be arranged in a specific conformation to minimize steric hindrance and maximize stability .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific substituents present on the benzimidazole, piperazine, and thiazole rings. For example, benzimidazoles can undergo electrophilic substitution reactions, while piperazines can act as bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents present on the benzimidazole, piperazine, and thiazole rings. For example, the presence of polar groups could increase its solubility in water .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds containing benzimidazole, such as the one , have been synthesized and evaluated for their in vitro antimicrobial activity . These compounds have shown significant bactericidal activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Some benzimidazole derivatives have shown moderate to high inhibitory activities against various tumor cell lines . This suggests potential applications in cancer treatment.
Antihelmintic Activity
Benzimidazole is a valuable compound for the synthesis of a wide range of biologically active compounds, including antihelmintic agents . These agents are used to treat parasitic worm infections.
Antidiabetic Activity
Compounds containing benzimidazole have also been used in medicinal chemistry for their antidiabetic properties .
Antiviral Activity
Benzimidazole derivatives have shown potential as antiviral agents . This makes them valuable in the research and development of new antiviral drugs.
Antipsychotic Activity
Benzimidazole compounds have been used in the development of antipsychotic drugs . These drugs are used to manage and treat certain mental and mood disorders.
Antioxidant Activity
Benzimidazole derivatives have demonstrated antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.
Anti-inflammatory Activity
Compounds containing benzimidazole have been found to possess anti-inflammatory properties . This makes them useful in the treatment of conditions characterized by inflammation.
Wirkmechanismus
Target of Action
The primary targets of the compound are yet to be identified. Similar compounds have been found to interact with certain receptors or enzymes in the body
Mode of Action
The compound likely interacts with its targets by binding to them, which can cause a change in the target’s function . This interaction can lead to a series of biochemical reactions, resulting in the observed effects of the compound .
Biochemical Pathways
Based on the structure of the compound, it may be involved in pathways related to the function of its targets
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are critical for understanding its bioavailability. They are metabolized by the liver and excreted through the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific targets and pathways it affects. These effects can range from changes in cell signaling to alterations in gene expression
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its targets and exert its effects
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6OS.2C2H2O4/c1-13-12-26-18(19-13)22-17(25)11-24-8-6-23(7-9-24)10-16-20-14-4-2-3-5-15(14)21-16;2*3-1(4)2(5)6/h2-5,12H,6-11H2,1H3,(H,20,21)(H,19,22,25);2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUMHEQZPGWMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dioxalate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2472301.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2472304.png)


![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B2472309.png)
![2-Amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-4-one](/img/structure/B2472311.png)


![7-benzyl-N-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2472316.png)
![Tert-butyl 7-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B2472317.png)


![2-chloro-N-[4-methyl-3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2472321.png)